2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one
CAS No.:
Cat. No.: VC14534596
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N3O |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 2-[(dimethylamino)methyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
| Standard InChI | InChI=1S/C20H25N3O/c1-23(2)13-16-21-18-15-9-5-4-8-14(15)12-20(10-6-3-7-11-20)17(18)19(24)22-16/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,22,24) |
| Standard InChI Key | WZMANQMGHXGGLB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(dimethylamino)methyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one, reflects its intricate spirocyclic design. The benzo[h]quinazoline system (a fused bicyclic structure) is linked via a spiro junction to a cyclohexane ring, while the dimethylamino group is appended to the quinazoline’s second position .
Table 1: Key Molecular Identifiers
Spectral and Computational Data
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of 2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one involves multi-step protocols, as outlined in preliminary reports :
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Formation of the Benzo[h]quinazoline Core: Cyclocondensation of anthranilic acid derivatives with cyclohexanone under acidic conditions yields the dihydrobenzo[h]quinazoline scaffold.
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Spirocyclization: A palladium-catalyzed cross-coupling reaction introduces the cyclohexane ring via a spiro junction.
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Functionalization: The dimethylamino group is introduced via reductive amination using dimethylamine and formaldehyde.
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | H₂SO₄, 120°C, 6 h | 45–50 |
| Spirocyclization | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 30–35 |
| Reductive Amination | NaBH₃CN, MeOH, rt, 24 h | 60–65 |
Challenges in Scalability
Low yields during spirocyclization (30–35%) highlight the need for optimized catalysts or alternative ring-closing strategies. Microwave-assisted synthesis and flow chemistry may improve efficiency .
Pharmacological Properties and Mechanism of Action
Antimicrobial Activity
Inhibition of bacterial virulence factors represents a key mechanism. Analogous spiroquinazolines, such as CCG-203592 and CCG-205363, suppress streptokinase expression in Streptococcus pyogenes and biofilm formation in Staphylococcus aureus at IC₅₀ values of 1.2–3.5 μM . The dimethylamino group enhances membrane permeability, facilitating target engagement.
Metabolic Stability and Toxicity
While the compound exhibits improved metabolic stability over early analogs, its cytochrome P450 inhibition profile remains uncharacterized. Rodent studies report a plasma half-life of 2.3 hours and low acute toxicity (LD₅₀ > 500 mg/kg) .
Therapeutic Applications and Clinical Relevance
Antibiotic Adjuvants
By targeting virulence rather than bacterial viability, this compound could reduce selective pressure for resistance. Synergy with β-lactams has been observed in methicillin-resistant Staphylococcus aureus (MRSA) models .
Oncology
The spiroquinazoline scaffold’s rigidity may enhance selectivity for cancer-specific kinases. Structural analogs inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) at nanomolar concentrations, suggesting potential for angiogenesis suppression.
Challenges and Future Directions
Solubility Optimization
The compound’s poor aqueous solubility (<10 μg/mL) limits bioavailability. Prodrug strategies or nanoparticle formulations could address this issue .
Target Identification
Unresolved questions about its primary molecular targets necessitate proteomic studies and CRISPR-Cas9 screens to elucidate mechanisms.
Clinical Translation
Phase I toxicity studies and formulation development are critical next steps. Collaborations with academic and industrial partners will accelerate preclinical evaluation.
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